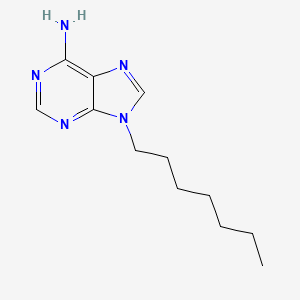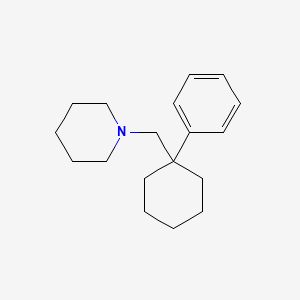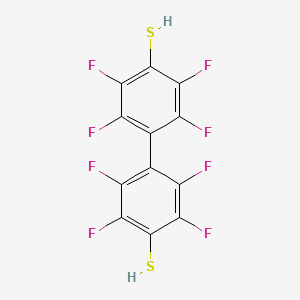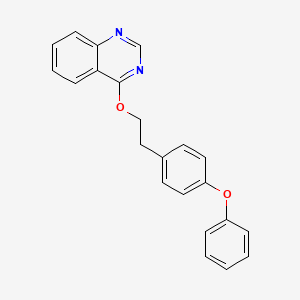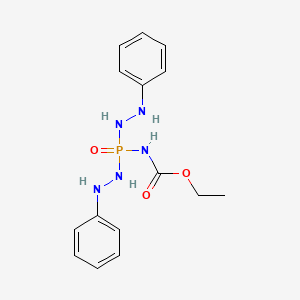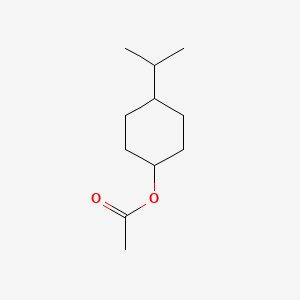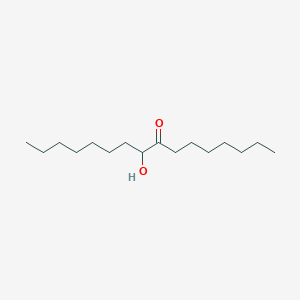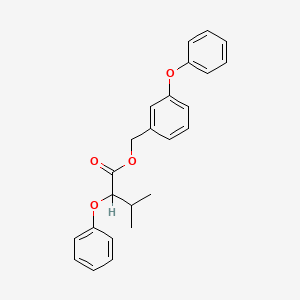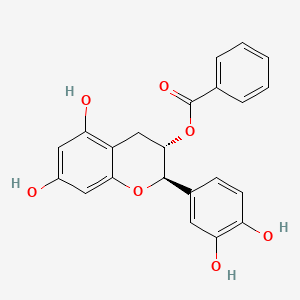
Butanoic acid, 3-methyl-2-phenoxy-, (3-phenoxyphenyl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate: is an organic compound known for its unique chemical structure and properties. It is characterized by the presence of phenoxy groups attached to a butanoate backbone, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate typically involves the esterification of (3-phenoxyphenyl)methanol with 3-methyl-2-phenoxybutanoic acid. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3-Phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy groups, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Phenoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-Phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate is used as a building block in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with applications in the development of new drugs and therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer research.
Industry: In the industrial sector, (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate certain enzymes, affecting cellular processes and leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- (3-Phenoxyphenyl)methyl 2-(4-fluorophenoxy)-3-methylbutanoate
- (3-Phenoxyphenyl)methyl 3-methyl-2-phenylbutanoate
Comparison: Compared to similar compounds, (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate exhibits unique properties due to the presence of both phenoxy and butanoate groups. This combination enhances its reactivity and potential applications in various fields. Its structural uniqueness also contributes to its distinct biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
112473-84-4 |
|---|---|
Molekularformel |
C24H24O4 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
(3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate |
InChI |
InChI=1S/C24H24O4/c1-18(2)23(28-21-13-7-4-8-14-21)24(25)26-17-19-10-9-15-22(16-19)27-20-11-5-3-6-12-20/h3-16,18,23H,17H2,1-2H3 |
InChI-Schlüssel |
VDBYKZCRBWNMDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


